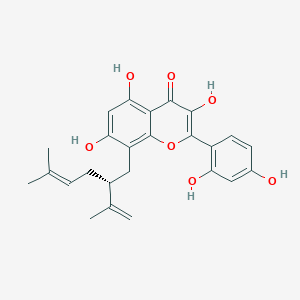

Kushenol C

説明

Kushenol C is a natural product found in Sophora flavescens and Gentiana macrophylla with data available.

科学的研究の応用

Anti-Inflammatory and Anti-Oxidative Stress Activities

Kushenol C (KC) has been identified as a promising compound in the field of anti-inflammatory and anti-oxidative stress research. A 2020 study found that KC exhibited significant anti-inflammatory effects in lipopolysaccharide-stimulated macrophages and protected against oxidative stress in skin cells. KC's actions included the suppression of inflammatory mediators (NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β), upregulation of HO-1 expression, and enhancement of the body's antioxidant defense system. This suggests potential applications in treating inflammatory diseases and mitigating oxidative stress-related damage (Cho et al., 2020).

Hepatoprotective Effects

In 2021, research demonstrated KC's hepatoprotective properties. This study evaluated KC's effectiveness against oxidative stress-induced liver injury and acetaminophen-induced hepatotoxicity. Findings included KC's ability to reduce cell death and reactive oxygen species generation in liver cells, as well as attenuate liver damage in mice models. The mechanisms involved KC's activation of protective pathways in liver cells, highlighting its therapeutic potential against liver injury (Cho et al., 2021).

Characterization and Analysis

A 2007 study provided a detailed characterization of flavonoids, including this compound, in Sophora flavescens, using high-performance liquid chromatography and mass spectrometry. This research is crucial for understanding the chemical composition of this compound and its derivatives, aiding further studies and applications in various fields (Zhang et al., 2007).

Inhibition of Tyrosinase Activity

A 2018 study highlighted the role of this compound as a tyrosinase inhibitor. This enzyme is crucial in melanin biosynthesis, and its inhibition is beneficial for skin-whitening applications. This compound was one of the flavonoids isolated from Sophora flavescens that exhibited significant inhibitory activity against tyrosinase, indicating its potential use in cosmetic and dermatological applications (Kim et al., 2018).

Antioxidant Properties

Research in 2008 re-evaluated the antioxidant effects of prenylated flavonoids, including this compound, from Sophora flavescens. The study highlighted the significant antioxidant potentials of these compounds, suggesting their potential contribution to the therapeutic properties of Sophora flavescens, particularly in anti-inflammatory applications (Jung et al., 2008).

作用機序

Target of Action

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has been found to interact with several targets. It inhibits BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . It also suppresses the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . Additionally, it shows inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) .

Mode of Action

This compound interacts with its targets to bring about anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . The inhibition of STAT1, STAT6, and NF-κB activations by this compound might be responsible for the inhibition of these inflammatory mediators .

Biochemical Pathways

This compound affects several biochemical pathways. It upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by this compound in the LPS-stimulated RAW264.7 macrophages is demonstrated to be responsible for the upregulation of HO-1 expression and its activity . In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .

Result of Action

This compound has been shown to have anti-inflammatory and anti-oxidative stress activities. It suppresses the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages . It also prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system in HaCaT cells . In hepatocellular carcinoma (HEPG2) cells, this compound reduces cell death, apoptosis, and reactive oxygen species (ROS) generation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of LPS, this compound suppresses the production of inflammatory mediators in RAW264.7 macrophages . Similarly, in the presence of tert-butyl hydroperoxide (tBHP), it prevents DNA damage and cell death in HaCaT cells

生化学分析

Biochemical Properties

Kushenol C has been shown to suppress the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in these cells .

Cellular Effects

In RAW264.7 macrophages, this compound dose-dependently suppressed the production of inflammatory mediators . In HaCaT cells, it prevented DNA damage and cell death by upregulating the endogenous antioxidant defense system .

Molecular Mechanism

This compound inhibits the activations of STAT1, STAT6, and NF-κB, which might be responsible for the inhibition of inflammatory mediators in LPS-stimulated RAW264.7 macrophages . It also upregulates the activation of Nrf2 transcription activities .

特性

IUPAC Name |

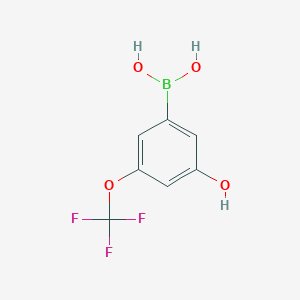

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPHYJTKSTXSX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-73-0, 99119-69-4 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A1: this compound exerts its anti-inflammatory and anti-oxidative effects by interacting with multiple molecular targets.

- NF-κB: this compound inhibits the activation of Nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, ] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory mediators like Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin 6 (IL-6), Interleukin 1 beta (IL-1β), Monocyte chemoattractant protein-1 (MCP-1), and Interferon beta (IFN-β). []

- STAT1 and STAT6: this compound also inhibits the activation of Signal transducer and activator of transcription 1 (STAT1) and Signal transducer and activator of transcription 6 (STAT6), further contributing to its anti-inflammatory activity. []

- Nrf2: this compound activates Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that regulates the expression of antioxidant enzymes. [, ] This activation leads to the upregulation of Heme oxygenase 1 (HO-1), a crucial enzyme in the oxidative stress response. []

- Akt: this compound activates Protein kinase B (Akt), a protein kinase involved in cell survival and proliferation. [] This activation contributes to its protective effects against oxidative stress-induced cell death. []

Q2: Could you provide details about the structure of this compound?

A2: this compound is a prenylated flavonol, a class of flavonoids characterized by the presence of a prenyl group attached to their core structure.

Q3: How does this compound affect the activity of Cytochrome P450 enzymes?

A3: this compound demonstrates inhibitory effects on specific Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In studies using human liver microsomes, this compound exhibited mechanism-based inhibition of CYP3A4. [] This means that this compound is metabolized by CYP3A4 to reactive metabolites that irreversibly inhibit the enzyme. This finding highlights a potential for herb-drug interactions when this compound or Sophora flavescens extracts are co-administered with drugs metabolized by CYP3A4.

Q4: What are the potential therapeutic applications of this compound based on its pharmacological activities?

A4: this compound shows promise for therapeutic applications in conditions associated with inflammation and oxidative stress:

- Inflammatory Diseases: By inhibiting NF-κB, STAT1, and STAT6 activation, and upregulating HO-1 expression, this compound demonstrates potent anti-inflammatory activity. [] This suggests its potential in treating diseases like arthritis, inflammatory bowel disease, and other inflammatory conditions.

- Liver Injury: this compound protects against liver injury induced by toxins like tert-butyl hydroperoxide (tBHP) and acetaminophen. [] It achieves this by reducing oxidative stress, apoptosis, and inflammation in liver cells.

- Skin Damage: Research suggests this compound might protect the skin from UVB-induced damage. [] While the exact mechanisms require further investigation, its anti-inflammatory and antioxidant properties likely play a role.

Q5: What is known about the in vivo efficacy of this compound?

A5: Animal studies have provided insights into the in vivo efficacy of this compound:

- Acetaminophen-induced liver injury: In mice, this compound co-administration significantly attenuated acetaminophen-induced liver damage. [] This protection involved reduced liver enzyme levels, decreased lipid peroxidation, and suppression of pro-inflammatory mediators.

- UVB-induced skin damage: While the provided abstract doesn't detail the specific findings, it suggests this compound can protect against UVB-induced skin damage in mice, potentially through its anti-inflammatory and antioxidant effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)